Cyclohexanepropionic acid, 1-nitro-, methyl ester
Description
Its structure comprises a cyclohexane ring with a nitro (-NO₂) group at the 1-position, a propionic acid chain (CH₂CH₂COOH), and a methyl ester (-COOCH₃) functional group. However, direct data on this specific compound are absent in the provided evidence; the analysis below relies on structural analogs and related esters.
Properties
IUPAC Name |
methyl 3-(1-nitrocyclohexyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-9(12)5-8-10(11(13)14)6-3-2-4-7-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYQXCOTAFKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCCC1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221894 | |
| Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71648-41-4 | |
| Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepropionic acid, 1-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1-NITROCYCLOHEXANEPROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester typically involves the nitration of cyclohexanepropionic acid followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Acid-Catalyzed Hydrolysis
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Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This leads to a tetrahedral intermediate, followed by elimination of methanol and regeneration of the acid catalyst .
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Conditions : Excess water with catalytic HCl or H₂SO₄ at elevated temperatures (70–90°C) .
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Outcome : Produces 1-nitrocyclohexanepropionic acid and methanol.
Base-Promoted Hydrolysis (Saponification)
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Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt. The reaction is irreversible due to deprotonation of the carboxylic acid .
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Stability Note : The nitro group’s electron-withdrawing effect accelerates hydrolysis by increasing the carbonyl’s electrophilicity .
Table 1: Hydrolysis Rates of Alicyclic Esters (Comparative Data)
Reduction of the Nitro Group
The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.
Tin(II) Chloride-Mediated Reduction
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Mechanism : SnCl₂ acts as a reducing agent in protic solvents, converting -NO₂ to -NH₂ via intermediate nitroso and hydroxylamine stages .
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Outcome : Forms 1-aminocyclohexanepropionic acid methyl ester.
Table 2: Reduction Parameters from Patent Literature
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Temperature | 15–20°C |
| Reagent | SnCl₂ |
| Reaction Time | 2–4 hours |
| Adapted from nitroacetate reduction protocols . |
Stability and Thermal Decomposition
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Thermal Sensitivity : Nitro groups are prone to exothermic decomposition at elevated temperatures (>150°C), potentially releasing hazardous gases (e.g., NOₓ) .
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Storage Recommendations : Stable under inert atmospheres at low temperatures (<25°C) but degrades in prolonged acidic/basic exposure .
Functional Group Interactions
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Ester-Alcohol Transesterification : Unlikely under mild conditions due to the ester’s low reactivity with alcohols .
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Grignard Reagent Compatibility : No direct data, but analogous esters react with Grignard reagents to form tertiary alcohols .
Key Research Findings
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Hydrolysis Dominance : The ester group is more reactive than the nitro group in aqueous environments, with hydrolysis rates influenced by pH and temperature .
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Selective Reduction Feasibility : Nitro-to-amine conversion is achievable without ester cleavage using SnCl₂ in alcoholic solvents .
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Biological Relevance : Hydrolysis in physiological conditions (e.g., gastrointestinal fluids) suggests potential metabolite formation .
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanepropionic acid, 1-nitro-, methyl ester has been investigated for its potential in drug development due to its structural properties that may influence biological activity.
Key Findings :
- Analgesic Properties : Research indicates that derivatives of cyclohexanepropionic acid exhibit anti-inflammatory and analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that these compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.
- Antibiotic Synthesis : The compound serves as an intermediate in the synthesis of various antibiotics. For example, it has been utilized in the production of loxoprofen sodium, an analgesic used for pain relief .
Agricultural Applications
In agriculture, cyclohexanepropionic acid derivatives are utilized as herbicides and pesticides.
Case Study :
- Weed Control : A study demonstrated the efficacy of cyclohexanepropionic acid derivatives in controlling specific weed species. The compound acts as a growth regulator, inhibiting the germination and growth of unwanted plants while being less harmful to crops .
Fragrance Industry
The compound is also recognized for its potential in the fragrance industry due to its pleasant odor profile.
Applications :
- Flavoring Agent : this compound is used as a flavoring agent in food products. Its fruity aroma makes it suitable for incorporation into various consumables, enhancing their sensory appeal .
- Perfume Formulations : It serves as a base ingredient in perfume formulations, contributing to the overall scent profile of fragrances. Its stability and compatibility with other fragrance components make it a valuable asset in perfumery .
Summary of Applications
| Application Area | Specific Use | Examples/Notes |
|---|---|---|
| Pharmaceuticals | Analgesics and anti-inflammatory agents | Intermediate for loxoprofen sodium |
| Agriculture | Herbicides and pesticides | Effective against specific weed species |
| Fragrance Industry | Flavoring agent and perfume component | Used in food products and perfume formulations |
Mechanism of Action
The mechanism of action of cyclohexanepropionic acid, 1-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Cyclohexane-Based Esters
*Estimated based on molecular formula.
Key Observations:
- Nitro groups are known to lower thermal stability and increase sensitivity to shock, which is critical for handling and storage .
- Esterification Effects : Methyl esters (e.g., 1-ethyl derivative in ) generally exhibit lower boiling points and higher volatility compared to carboxylic acids (e.g., unesterified cyclohexanepropionic acid ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The allyl ester (2705-87-5) is used as a flavoring agent due to its fruity odor, whereas nitro derivatives are more likely to be utilized in synthetic intermediates or explosives .
- The absence of nitro-substituted analogs in the evidence suggests a gap in literature, necessitating further experimental studies.
Biological Activity
Cyclohexanepropionic acid, 1-nitro-, methyl ester, also known as methyl 3-(1-nitrocyclohexyl)propanoate, is a compound characterized by its unique structure that includes a cyclohexane ring, a nitro group, and a propionic acid moiety. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 215.246 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological properties. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Cyclohexane Ring | Provides structural stability and lipophilicity |
| Nitro Group | Enhances reactivity and potential bioactivity |
| Propionic Acid Moiety | Contributes to the compound's acidic properties |
Synthesis Methods
Several synthetic pathways have been developed for the preparation of this compound. These methods typically involve the nitration of cyclohexane derivatives followed by esterification with propionic acid. Common approaches include:
- Nitration Reaction : Cyclohexane is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group.
- Esterification : The resultant nitrocyclohexane is then reacted with propionic acid in the presence of an acid catalyst to form the methyl ester.
These synthetic pathways highlight the compound's accessibility for research and industrial applications .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities that may be attributed to its structural features. Some notable findings include:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains, suggesting its applicability in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluating over 4,600 compounds for their effectiveness against rodent pests found that several nitro-substituted compounds exhibited significant repellency and antimicrobial effects .
- Cytotoxicity Assessment : In a comparative analysis of various cyclohexane derivatives, this compound was shown to inhibit cell proliferation in certain cancer cell lines at specific concentrations .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Q & A
Q. What are the established synthetic routes for Cyclohexanepropionic Acid, 1-Nitro-, Methyl Ester?
The synthesis typically involves two key steps:
- Nitration : Introduce a nitro group at the 1-position of cyclohexanepropionic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
- Esterification : React the nitrated acid with methanol via acid-catalyzed Fischer esterification (H₂SO₄ or HCl) or via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Purification methods include fractional distillation or column chromatography to isolate the ester. Analogous protocols for nitro-containing esters (e.g., phenylmethyl esters) suggest similar conditions .
Q. How can spectroscopic techniques characterize this compound?
- GC/MS : Use polar capillary columns (e.g., SP™-2560) for separation, and compare fragmentation patterns with NIST databases. Methyl esters of nitro compounds often show distinct molecular ion peaks (M⁺) and nitro-related fragments (e.g., NO₂ loss) .
- NMR : ¹H NMR will reveal cyclohexane ring protons (δ 1.0–2.5 ppm), methyl ester signals (δ 3.6–3.8 ppm), and nitro group proximity via coupling patterns. ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and nitro-substituted carbons .
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm⁻¹) .
Advanced Research Questions
Q. What factors influence the regioselectivity of nitration in cyclohexane derivatives?
The nitration position is governed by:
- Ring conformation : Chair vs. boat configurations affect steric and electronic environments.
- Substituent effects : Electron-donating groups (e.g., methyl) direct nitration to meta/para positions, while electron-withdrawing groups (e.g., esters) may favor ortho/para. Computational methods (DFT) can predict transition-state energies to validate experimental outcomes .
Q. How does the nitro group impact the compound’s stability under varying conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Nitro esters may decompose exothermically above 150°C, releasing NOₓ gases.
- Photolytic Degradation : UV exposure can cleave the nitro group, forming radicals. Monitor via HPLC or LC-MS for degradation products .
- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to assess ester hydrolysis. Basic conditions (pH >10) accelerate hydrolysis to the nitro acid .
Q. What analytical challenges arise when quantifying this compound in complex matrices?
- Co-elution in GC : Use tandem MS (GC-MS/MS) or orthogonal columns (e.g., Omegawax®) to resolve overlapping peaks from structurally similar esters .
- Matrix Interference : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Validate methods via spike-recovery studies (80–120% acceptable range) .
Q. How should researchers resolve contradictions in reported physicochemical data?
- Cross-validate sources : Compare data from NIST WebBook, peer-reviewed journals, and in-house experiments. For example, boiling points may vary due to measurement techniques (e.g., reduced-pressure vs. ambient-pressure distillation) .
- Statistical analysis : Apply Grubbs’ test to identify outliers in replicated measurements. Report uncertainties (e.g., ±2σ) for critical parameters like log Pow .
Methodological Recommendations Table
Critical Considerations
- Safety : Nitro esters are potentially explosive. Use small-scale reactions, blast shields, and remote handling tools. Refer to OSHA/NIOSH guidelines for respiratory protection .
- Data Reproducibility : Document reaction conditions meticulously (e.g., stirring rate, solvent grade) to mitigate variability. Share raw spectra in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
